2-Bromo-5-chloro-4-nitropyridine
Overview
Description
2-Bromo-5-chloro-4-nitropyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in the synthesis of various biologically active compounds , suggesting that the targets can vary depending on the specific derivative synthesized.
Biochemical Pathways
2-Bromo-5-chloro-4-nitropyridine is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It is used in the synthesis of various biologically active compounds , suggesting that its effects can vary depending on the specific derivative synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This interaction highlights its utility in facilitating carbon-carbon bond formation, which is crucial in organic synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular structures and functions . Additionally, its role in enzyme inhibition or activation can lead to significant changes in cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can alter gene expression and cellular metabolism. The compound’s interaction with enzymes during the Suzuki-Miyaura coupling reaction is a prime example of its molecular mechanism . This reaction involves the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors to consider. The compound has been reported to have a melting point of 139-141°C and a boiling point of 147°C at 10 mmHg . These properties indicate its stability under specific conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential chronic toxicity and respiratory system effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Acute toxicity studies have shown that the compound can cause severe skin and eye irritation, as well as respiratory system effects . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of 2-pyridyl analogs, indicating its role in metabolic processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in chloroform and hot methanol suggests its ability to be transported across cell membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form 2-amino-5-bromo-4-chloropyridine. This intermediate is then nitrated to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Reduction Products: 2-Bromo-5-chloro-4-aminopyridine.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-5-chloro-4-nitropyridine has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 2-Chloro-4-nitropyridine
- 3-Bromo-2-chloro-5-nitropyridine
Comparison: 2-Bromo-5-chloro-4-nitropyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-chloro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMGQJBZYFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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